REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19][CH3:20])[CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1>C(O)C.C(O)(=O)C.[OH-].[OH-].[Pd+2]>[NH:8]1[CH2:9][CH:10]([N:12]2[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19][CH3:20])[CH2:14][CH2:13]2)[CH2:11]1 |f:3.4.5|
|
Name
|
1-[1-(diphenylmethyl)azetidin-3-yl]-4-propionylpiperazine
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CCN(CC1)C(CC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
83 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under hydrogen (5 bar) at RT for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off by means of a phase separator column
|
Type
|
WASH
|
Details
|
then washing with ethanol
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (1 mL)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a cation exchange column (Isolate SCX-2, 10 g)
|
Type
|
WASH
|
Details
|
The column was washed with THF
|
Type
|
WASH
|
Details
|
the product was eluted with ammonia-saturated methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)N1CCN(CC1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |